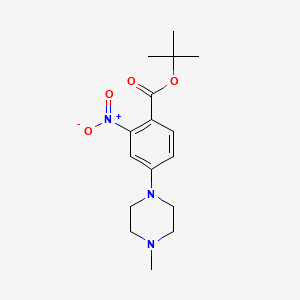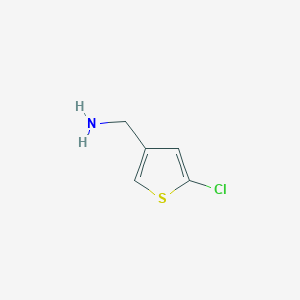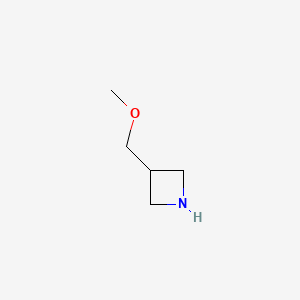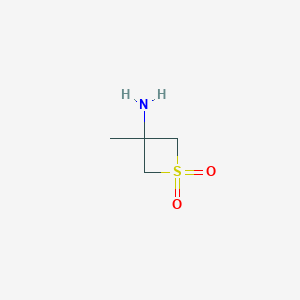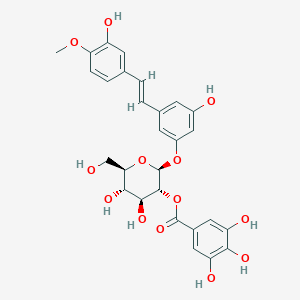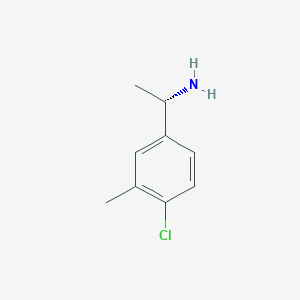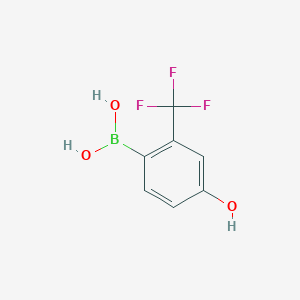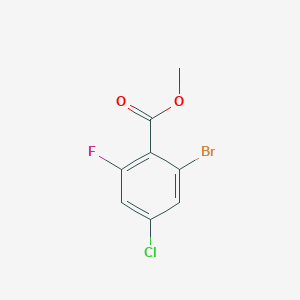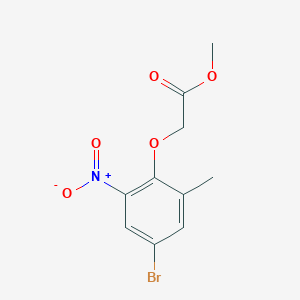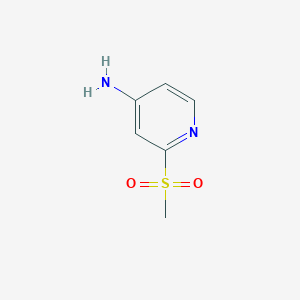
GRP (1-16) (porcine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GRP (1-16) (porcine) is a peptide with the molecular formula C70H115N17O20S and a molecular weight of 1546.83 . It’s used for research and development purposes .
Synthesis Analysis
The synthesis of GRP (1-16) (porcine) involves a solid-phase synthesis . The sequence of the peptide is Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro .Molecular Structure Analysis
The molecular structure of GRP (1-16) (porcine) is represented by the sequence Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro .Physical And Chemical Properties Analysis
GRP (1-16) (porcine) has a molecular formula of C70H115N17O20S and a molecular weight of 1546.83 . More detailed physical and chemical properties may be found in the respective safety data sheets .Applications De Recherche Scientifique
1. Endocrine Function Studies
Porcine gastrin-releasing peptide (GRP) has been investigated for its impact on endocrine functions. Studies have shown that synthetic porcine GRP can significantly influence hormone secretion. For example, it has been observed to stimulate the release of luteinizing hormone (LH) and suppress thyroid-stimulating hormone (TSH) secretion in rats, indicating a potential role in regulating reproductive and thyroid functions (Güllner, Owen, & Yajima, 1982). Additionally, GRP does not significantly affect growth hormone or follicle-stimulating hormone (FSH) levels at any tested dose or sampling time (Güllner & Yajima, 1983).
2. Characterization and Variants of GRP
Research has also focused on identifying and characterizing variant forms of GRP. For instance, studies involving porcine intestinal extracts identified two variant forms of GRP, one of which suggested a unique β-aspartyl shift in its structure (McDonald, Jörnvall, Tatemoto, & Mutt, 1983). Such findings contribute to a deeper understanding of the structural diversity and potential functional implications of GRP variants.
3. GRP in Pancreatic Function
The presence and role of GRP in the porcine pancreas have been explored, revealing its involvement in both exocrine and endocrine secretion. Immunocytochemical techniques have located GRP in nerve fibers associated with exocrine tissue and pancreatic islets, suggesting a role in the parasympathetic regulation of pancreatic functions (Knuhtsen et al., 1987).
4. GRP in Other Biological Processes
GRP has been implicated in various physiological processes beyond the gastrointestinal system. Research indicates its involvement in food intake, circadian rhythms, male sexual behavior, and fear memory consolidation, mediated through specific G protein-coupled receptors (GPCRs) (Sakamoto, 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H115N17O20S/c1-35(2)29-46(61(97)76-40(10)58(94)77-44(17-13-14-25-71)59(95)78-45(24-28-108-12)60(96)80-47(30-42-20-22-43(90)23-21-42)69(105)87-27-16-19-50(87)70(106)107)79-65(101)56(38(7)8)85-67(103)57(41(11)89)82-53(93)33-74-51(91)31-73-52(92)32-75-64(100)54(36(3)4)83-62(98)48(34-88)81-66(102)55(37(5)6)84-63(99)49-18-15-26-86(49)68(104)39(9)72/h20-23,35-41,44-50,54-57,88-90H,13-19,24-34,71-72H2,1-12H3,(H,73,92)(H,74,91)(H,75,100)(H,76,97)(H,77,94)(H,78,95)(H,79,101)(H,80,96)(H,81,102)(H,82,93)(H,83,98)(H,84,99)(H,85,103)(H,106,107)/t39-,40-,41+,44-,45-,46-,47-,48-,49-,50-,54-,55-,56-,57-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIWVWAIJNOFMK-DXVPKFNQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H115N17O20S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1546.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GRP (1-16) (porcine) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide](/img/structure/B3030672.png)
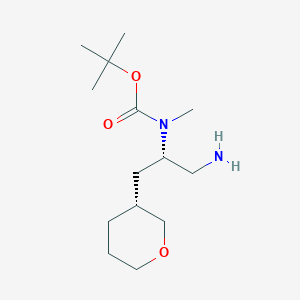
![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B3030675.png)
